
Methisazone
Vue d'ensemble
Description
. Il a été initialement développé dans les années 1960 et a montré des résultats prometteurs contre les infections à la variole. son utilisation généralisée a été limitée en raison de difficultés logistiques dans les pays en développement et de la disponibilité de traitements alternatifs .
Méthodes De Préparation
La métisazone est synthétisée par condensation de la N-méthylisatine avec la thiosemicarbazide . La réaction implique généralement le chauffage des réactifs dans un solvant approprié sous des conditions contrôlées pour obtenir la métisazone. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'adaptation du processus à la fabrication à grande échelle .
Analyse Des Réactions Chimiques
La métisazone subit diverses réactions chimiques, notamment :
Oxydation : La métisazone peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la métisazone en ses formes réduites.
Substitution : La métisazone peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.
Applications De Recherche Scientifique
Antiviral Properties
1. Prophylaxis Against Smallpox
Methisazone was notably used during smallpox outbreaks to prevent the disease in individuals who had been exposed to the virus. A significant study conducted in Madras, India, involved 2,610 contacts of smallpox patients treated with this compound. The results showed a dramatic reduction in smallpox cases among those treated (0.69% incidence) compared to untreated contacts (4.17% incidence), with a statistically significant difference (p < 0.001) . This suggests that this compound can effectively reduce the incidence of smallpox when administered shortly after exposure.
2. Treatment of Complications from Smallpox Vaccination
In a clinical trial involving children suffering from complications related to smallpox vaccination, this compound demonstrated potential benefits. The mean healing time for children treated with this compound was 13.3 days compared to 17.8 days in the control group, indicating a faster recovery from ectopic lesions and other complications . Although the sample sizes were small, these findings suggest that this compound may aid in the management of adverse effects following vaccination.
In Vitro Studies
1. Hematopoietic Colony Development Inhibition
Research has shown that this compound can inhibit the development of hematopoietic colonies in vitro. When incorporated into culture media, it reduced the number of colonies formed without affecting their size, indicating that this compound acts at early stages of colony development . This property may have implications for understanding its effects on cell growth and differentiation.
2. Molecular Docking Studies Against SARS-CoV-2
Recent studies have explored this compound's potential against SARS-CoV-2 through molecular docking techniques. Modified versions of this compound were tested for their binding affinity to key viral proteins involved in replication and assembly. The results indicated that metal-bound derivatives of this compound exhibited strong binding interactions with viral proteins such as the spike protein and main protease, suggesting its potential use as an antiviral agent against COVID-19 . These findings warrant further investigation into the efficacy of this compound and its derivatives for treating or preventing COVID-19.
Summary of Findings
Mécanisme D'action
Metisazone exerts its antiviral effects by inhibiting the synthesis of messenger RNA and proteins in viruses. This inhibition prevents the replication and spread of the virus within the host organism. The molecular targets of metisazone include viral enzymes and proteins involved in the transcription and translation processes. By binding to these targets, metisazone disrupts the normal functioning of the viral machinery, leading to the suppression of viral replication .
Comparaison Avec Des Composés Similaires
La métisazone est unique par rapport aux autres composés antiviraux en raison de son mécanisme spécifique d'inhibition de la synthèse de l'ARN messager et des protéines. Parmi les composés similaires, on peut citer :
Ribavirine : Un médicament antiviral qui inhibe la synthèse de l'ARN viral.
Acyclovir : Un agent antiviral qui cible l'ADN polymérase viral.
Activité Biologique
Methisazone, also known as N-methylisatin β-thiosemicarbazone, is a thiosemicarbazone compound primarily recognized for its antiviral properties, particularly against poxviruses such as smallpox. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications against emerging viral threats.
This compound exerts its antiviral effects through several mechanisms:
- Inhibition of Viral Protein Synthesis : this compound disrupts the synthesis of structural viral proteins, which is crucial for viral replication and assembly. This inhibition is particularly effective against poxviruses .
- Impact on Hemopoietic Colonies : In vitro studies have shown that this compound inhibits the development of hemopoietic colonies. It affects early stages of colony formation without altering the size of existing colonies, indicating a specific targeting mechanism during hematopoiesis .
- Metal Complex Modifications : Recent research has explored metal-bound derivatives of this compound to enhance its binding affinity to viral proteins involved in replication processes. For instance, Mn-bound this compound demonstrated the highest binding interactions with the SARS-CoV-2 spike protein, suggesting potential for broader antiviral applications .
Smallpox Prophylaxis
This compound's historical significance is rooted in its use for smallpox prophylaxis. A notable study conducted in 1963 involved close contacts of smallpox patients:
- Study Design : Among 2,610 treated contacts, only 18 cases of smallpox (0.69%) occurred compared to 113 cases (4.17%) in 2,710 untreated contacts. The reduction in incidence was statistically significant (p < 0.001) .
- Dosage Variations : Various dosing regimens were tested:
The findings underscore this compound's effectiveness as a prophylactic agent against smallpox.
Treatment of Vaccination Complications
This compound has also been evaluated for treating complications arising from smallpox vaccination:
- Clinical Study : In a cohort of children suffering from vaccinia complications, those treated with this compound exhibited a mean healing time of 13.3 days compared to 17.8 days in a control group. The treatment showed a significant increase in cases healing within six days (13 vs. 6) despite the overall difference not reaching statistical significance .
Case Studies and Research Findings
Several studies have documented this compound's biological activity across different contexts:
Propriétés
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-68-5, 26153-15-1 | |
Record name | Methisazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metisazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metisazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHISAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methisazone exert its antiviral effect?
A: this compound primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, this compound disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []
Q2: Against which viruses has this compound demonstrated activity?
A: this compound exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:
- Adenoviruses: this compound inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
- Herpesviruses: this compound shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
- Other RNA viruses: Studies demonstrate this compound's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]
Q3: Are there differences in this compound's efficacy against different poxviruses?
A: Yes, this compound exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact this compound's efficacy.
Q4: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A: this compound has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]
Q5: Does the modified form of this compound remain stable over time?
A: No, the unstable polymorph of this compound, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of this compound.
Q6: What approaches can enhance the stability and bioavailability of this compound?
A6: Researchers are exploring various formulation strategies to overcome the challenges associated with this compound's stability and bioavailability. These include:
- Complexation: Studies demonstrate that complexing this compound with metals like copper can influence its stability and potentially its activity. []
- Novel drug delivery systems: Incorporating this compound into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []
Q7: Does this compound interact with the immune system?
A: Yes, studies have shown that this compound can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, this compound has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]
Q8: Can this compound be used safely alongside other medications?
A: More research is needed to fully understand the potential for interactions between this compound and other medications. Clinicians should be aware of the potential for additive effects when co-administering this compound with other drugs known to suppress the immune system. []
Q9: What are the current research areas focusing on this compound?
A9: Despite its limited use, this compound continues to be investigated for its potential in various areas:
- Drug repurposing: Researchers are exploring the use of this compound against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
- Novel derivatives: Synthesizing and evaluating new this compound derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.